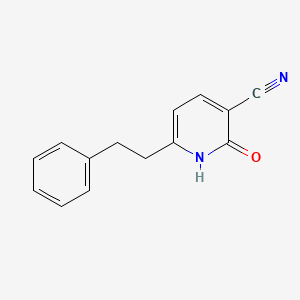
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . This process typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, primary amines, and oxo compounds .
Scientific Research Applications
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism by which nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound can interfere with cellular processes like proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-
- 4-(4-Chlorophenyl)-1-(β-D-Ac-glucopyranosyl)-2-oxo-6-(2-pyridyl)nicotinonitrile
Uniqueness
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- stands out due to its unique phenethyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other nicotinonitrile derivatives and contributes to its distinct pharmacological profile.
Properties
CAS No. |
4241-21-8 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-oxo-6-(2-phenylethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c15-10-12-7-9-13(16-14(12)17)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8H2,(H,16,17) |
InChI Key |
QMRWISYGJVWXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C(=O)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
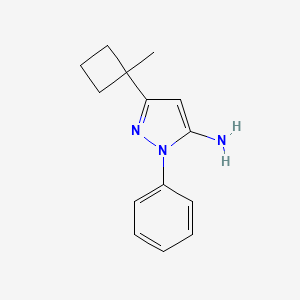
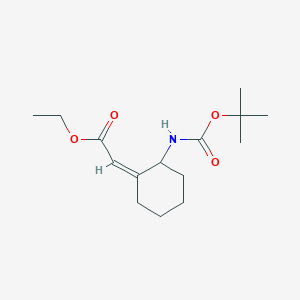
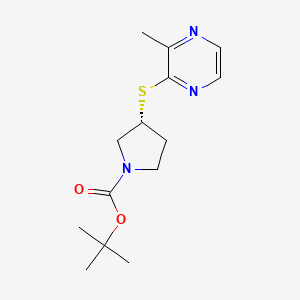
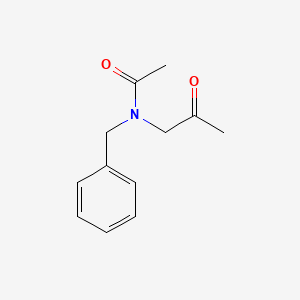

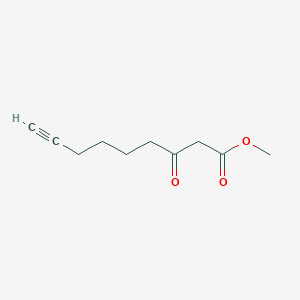
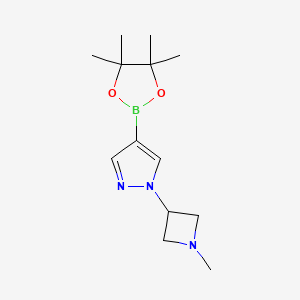

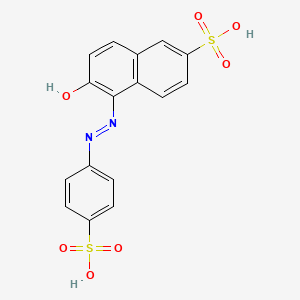
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

